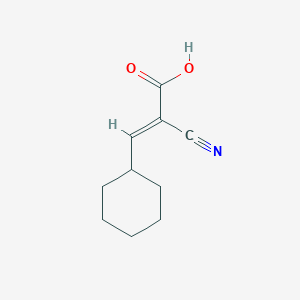

2-Cyano-3-cyclohexyl-acrylic acid

Description

Properties

IUPAC Name |

(E)-2-cyano-3-cyclohexylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h6,8H,1-5H2,(H,12,13)/b9-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDOTYDLBYKQQY-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C=C(C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)/C=C(\C#N)/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Cyclohexyl derivatives + Cyanoacetic acid | Base-catalyzed reaction | Varied |

| 2 | Purification (e.g., recrystallization) | Solvent-based methods | High |

Research indicates that 2-cyano-3-cyclohexyl-acrylic acid exhibits notable biological activity, particularly in the realm of medicinal chemistry. Studies have focused on its potential as an anti-inflammatory agent and its interactions with biological targets.

Case Studies

- Anti-inflammatory Properties : A study evaluated the compound's efficacy in reducing inflammatory markers in vitro. Results showed significant inhibition of cytokine release in activated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity, with IC₅₀ values indicating effective concentration ranges for therapeutic applications .

Material Science Applications

In addition to its medicinal properties, this compound is also explored for applications in material science:

- Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of polymers with enhanced mechanical properties. Its reactive double bond allows for cross-linking reactions that improve material strength and durability.

- Nanocomposites : Recent studies have focused on incorporating this compound into polymeric nanocomposites to enhance antioxidant properties. These materials show promise for applications in coatings and packaging due to their improved resistance to degradation .

Mechanism of Action

The mechanism by which 2-Cyano-3-cyclohexyl-acrylic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Comparative Data Table

*Estimated via analogous structures. †Predicted using ChemDraw.

Key Research Findings

Cyano Group Impact: The cyano substituent in this compound likely enhances electrophilicity, analogous to CDDO, enabling Michael addition-mediated protein binding .

Therapeutic Potential: Structural parallels to URB597 and CDDO suggest utility in designing enzyme inhibitors or anti-inflammatory agents, though in vivo studies are needed .

Biological Activity

2-Cyano-3-cyclohexyl-acrylic acid (C10H13NO2) is a compound of interest in medicinal chemistry and organic synthesis due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a cyano group attached to an acrylic acid structure, which enhances its reactivity and biological interaction potential. The compound's molecular structure is depicted as follows:

- Molecular Formula: C10H13NO2

- Molecular Weight: 179.22 g/mol

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | ROS generation, apoptosis induction |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest, mitochondrial damage |

| A549 (Lung Cancer) | 10 | DNA damage, oxidative stress |

The mechanism by which this compound exerts its biological effects primarily involves:

- Oxidative Stress Induction: The compound enhances ROS levels within cells, triggering apoptotic pathways.

- Cell Cycle Arrest: It interferes with key regulatory proteins involved in cell cycle progression, particularly in cancer cells.

Study 1: Cytotoxicity Assessment

A recent study assessed the cytotoxic effects of this compound on different cancer cell lines. The results demonstrated a dose-dependent response, with significant cytotoxicity observed at concentrations above 10 µM.

Study 2: In Vivo Efficacy

In vivo experiments conducted on tumor-bearing mice showed that administration of the compound significantly reduced tumor size compared to control groups. The mechanism was linked to the induction of apoptosis and inhibition of angiogenesis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

| Compound | IC50 (µM) | Primary Action |

|---|---|---|

| This compound | 10 | ROS induction |

| Ethyl 2-cyanoacrylate | 25 | DNA synthesis inhibition |

| Methyl acrylate | >50 | Low cytotoxicity |

Preparation Methods

Knoevenagel Condensation Approach

The Knoevenagel condensation represents a cornerstone strategy for synthesizing α-cyanoacrylates. This method involves the base-catalyzed reaction between a carbonyl compound (e.g., cyclohexyl aldehyde) and an active methylene species (e.g., cyanoacetic acid). The reaction proceeds via a nucleophilic attack by the deprotonated cyanoacetate on the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated nitrile.

In a representative procedure, cyclohexyl aldehyde and cyanoacetic acid are combined in a protic solvent such as methanol or ethanol. A catalytic amount of a secondary amine (e.g., piperidine or pyrrolidine) is introduced to facilitate enolate formation. The patent US20050277784A1 highlights the use of methanol as the solvent and pyrrolidine (1–3 mol%) as the catalyst, with reactions conducted at 60–75°C for 30–60 minutes. Isolation is achieved by cooling the mixture to 0–5°C and filtering the precipitated product, bypassing the need for hazardous extraction solvents.

Table 1: Optimized Conditions for Knoevenagel Condensation

Haloketone-Mediated Alkylation

An alternative route, detailed in the Canadian Journal of Chemistry, involves the reaction of sodium 2-cyanoacrylate salts with α-halomethylketones. For 2-cyano-3-cyclohexyl-acrylic acid, this method would require cyclohexylmethyl chloride or bromide as the electrophile. The sodium salt of 2-cyanoacrylic acid is generated in situ by treating cyanoacetic acid with a base (e.g., sodium ethoxide) in ethanol. Subsequent addition of the haloketone at controlled temperatures (0°C to reflux) dictates product selectivity.

At low temperatures (0–5°C), the reaction favors thiophene-3-carboxylic acid derivatives, whereas elevated temperatures (reflux) promote thiazoline intermediates. To suppress cyclization and isolate the acrylic acid, slow addition of the haloketone at 40–50°C is critical. The Canadian study reports yields of 30–80% for analogous thiophene carboxamides, suggesting comparable efficiency for the cyclohexyl variant under optimized conditions.

Table 2: Haloketone Reaction Parameters

| Parameter | Effect on Product | Optimal Condition |

|---|---|---|

| Temperature (°C) | Low: Thiophenes | 40–50 |

| High: Thiazolines | ||

| Solvent | Ethanol, THF | Ethanol |

| Haloketone Addition Rate | Slow: Prevents cyclization | 1–2 mL/min |

Catalytic Systems and Solvent Selection

Role of Secondary Amines

Cyclic secondary amines like piperidine and pyrrolidine enhance reaction kinetics in Knoevenagel condensations by stabilizing the enolate intermediate. The patent US20050277784A1 specifies that catalyst loads below 3 mol% minimize side reactions while maintaining high conversion rates. Notably, the exclusion of metal catalysts (e.g., Zn or Al complexes) simplifies purification and reduces environmental impact.

Solvent Effects

Methanol emerges as the preferred solvent due to its polarity, which stabilizes ionic intermediates, and its low boiling point, facilitating easy removal post-reaction. Non-polar solvents like toluene or benzene, traditionally used in azeotropic water removal, are avoided to improve safety and reduce flammability risks.

Isolation and Purification Strategies

Filtration-Based Isolation

Both synthetic routes benefit from direct filtration of the reaction mixture after cooling. The patent emphasizes that this compound precipitates efficiently from methanol at 0–5°C, achieving >95% purity without column chromatography. This contrasts with older methods requiring solvent extraction, which introduce impurities and increase costs.

Recrystallization Techniques

Recrystallization from acetonitrile or heptane further enhances purity. The Canadian study reports that thiophene derivatives purified via acetonitrile/heptane mixtures achieve >99% purity, a standard applicable to the target compound.

Challenges and Mitigation Strategies

Byproduct Formation

Competing pathways, such as thiazoline or thiophene formation in the haloketone route, are mitigated by strict temperature control and slow reagent addition. For the Knoevenagel method, excess cyanoacetic acid (1.2–1.5 equiv) suppresses aldol side products.

Emerging Methodologies

Recent advances include photoredox catalysis for α-cyanoacrylate synthesis, enabling room-temperature reactions with visible light activation. While untested for cyclohexyl derivatives, this approach could reduce energy consumption and improve selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.